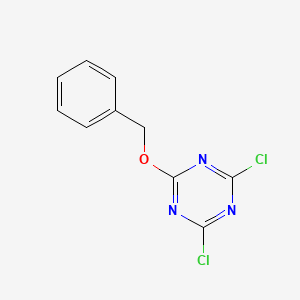
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine
Cat. No. B1655043
Key on ui cas rn:
30886-24-9
M. Wt: 256.08 g/mol
InChI Key: BLYRMYBCLLKQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126954B2
Procedure details


First, a synthesis method of the hydroxy group-protecting agent 3 will be explained. An activated molecular sieve 4A, 54.1 μL (0.525 m mol) of benzyl alcohol, 118.9 mg (0.600 m mol) of 1,10-phenanthroline hydrate, 1.00 mL of dichloromethane, 92.2 mg (0,500 m mol) of cyanuric chloride were added to a test tube, and reacted at 0 degree under a nitrogen atmosphere for 5 hours. After the reaction, a precipitate was filtered, and 20 mL of ethyl acetate was added to the filtrate, which was washed with 10 mL of an aqueous solution of saturated sodium hydrogen carbonate, 5 mL of water, 10 mL of 1 N hydrochloric acid, 5 mL of water and 10 mL of saturated salt water. A resulting organic phase was dried by magnesium sulfate, from which ethyl acetate was distilled away, and the residue was isolated and purified by silica-gel chromatography to obtain 58.9 mg of 6-benzyloxy-2,4-dichloro-1,3,5-triazine (yield: 46%).
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[N:24]1[C:31]([Cl:32])=[N:30][C:28](Cl)=[N:27][C:25]=1[Cl:26]>ClCCl>[CH2:1]([O:8][C:28]1[N:30]=[C:31]([Cl:32])[N:24]=[C:25]([Cl:26])[N:27]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
hydroxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
4A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
54.1 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
118.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
|
Name
|
|
|
Quantity
|
92.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 0 degree under a nitrogen atmosphere for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a precipitate was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 mL of ethyl acetate was added to the filtrate, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 10 mL of an aqueous solution of saturated sodium hydrogen carbonate, 5 mL of water, 10 mL of 1 N hydrochloric acid, 5 mL of water and 10 mL of saturated salt water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
A resulting organic phase was dried by magnesium sulfate, from which ethyl acetate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled away
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica-gel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=NC(=N1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.9 mg | |
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
